Spiramilactone B
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Overview
Description
Spiramilactone B is a naturally occurring atisine-type diterpenoid isolated from the roots of Spiraea japonica var. stellaris.
Mechanism of Action
Spiramilactone B is a natural product isolated from the herbs of Spiraea salicifolia L
Biochemical Pathways
The exact biochemical pathways affected by this compound are yet to be determined. Diterpenoids, the class of compounds to which this compound belongs, are known to influence a variety of biochemical pathways, often related to inflammation, cell growth, and apoptosis .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
Given its structural similarity to other diterpenoids, it may have anti-inflammatory, anti-cancer, or other pharmacological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound .
Biochemical Analysis
Biochemical Properties
Spiramilactone B plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with biomolecules are primarily through binding to active sites, leading to either inhibition or activation of enzymatic functions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, it affects gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. This compound has shown stability under various conditions, but it can degrade over extended periods, leading to changes in its biological activity . Long-term studies have indicated that this compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, the compound can induce toxic effects, including alterations in metabolic pathways and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . Additionally, this compound can affect the regulation of metabolic pathways through feedback inhibition and other mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall biological activity . The transport and distribution of this compound are crucial for its effective functioning within the cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is critical for this compound to exert its effects on cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiramilactone B involves multiple steps, including the isolation from natural sources and synthetic modifications. The detailed synthetic routes and reaction conditions are often proprietary and specific to research institutions. general methods involve the extraction of the compound from the plant material followed by purification using chromatographic techniques .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Spiramilactone B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Spiramilactone B has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying the reactivity of diterpenoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential, although clinical applications are still under research.
Industry: Utilized in the development of new chemical entities and as a model compound in synthetic chemistry
Comparison with Similar Compounds
Spiraminol: Another atisine-type diterpenoid isolated from the same plant.
Spiramine A, B, C, D, F, H, P, Q: Diterpenoid alkaloids with similar structures and properties.
Uniqueness: Spiramilactone B is unique due to its specific structural features and the presence of a lactone ring, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(1R,5R,10R,11S,12S,14S,16R,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14+,15-,17?,18+,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBGAGAUTOKWGJ-HTYOSSKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Spiramilactone B and where is it found?
A1: this compound [] is a naturally occurring atisine-type diterpenoid. It was first isolated from the roots of Spiraea japonica var. stellaris, a flowering plant species. []
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts do not detail the specific molecular formula and weight of this compound, they highlight its core structural features. It possesses a complex azapentacyclic ABEFG ring system characteristic of atisine-type diterpenoid alkaloids, including an internal carbinolamine ether linkage between C(7) and C(20). []
Q3: Has this compound been synthesized in the laboratory?
A3: Yes, the first total synthesis of (±)-Spiramilactone B was achieved and reported in a study focusing on a collective synthesis of various atisane-type diterpenes and atisine-type diterpenoid alkaloids. [, ]
Q4: What are the key steps involved in the total synthesis of (±)-Spiramilactone B?
A4: The total synthesis of (±)-Spiramilactone B involves several crucial steps: * A tandem retro-Diels-Alder/intramolecular Diels-Alder sequence to construct the tricyclo[6.2.2.0] ring system. [] * A highly efficient and diastereoselective 1,7-enyne cycloisomerization to build the functionalized tetracyclic atisane skeleton. []* A late-stage biomimetic transformation of another synthesized compound, Spiramilactone E. [] This step is particularly interesting as it mimics the potential biosynthetic pathway within the Spiraea japonica plant.
Q5: What other compounds are related to this compound?
A5: this compound is structurally related to several other atisane-type diterpenes and atisine-type diterpenoid alkaloids, including:
- Spiramilactone E: A precursor in the total synthesis of this compound, featuring a pentacyclic skeleton that undergoes a formal lactone migration. []
- Spiraminol: Another atisine-type diterpenoid isolated alongside this compound from Spiraea japonica var. stellaris. []
- Dihydroajaconine: An atisine-type diterpenoid alkaloid. []
- Spiramines C and D: Two more atisine-type diterpenoid alkaloids found in Spiraea species. [, , ]
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